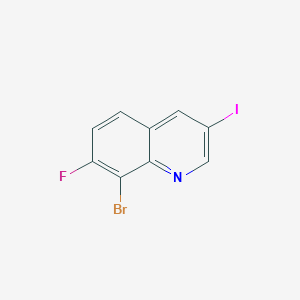

8-Bromo-7-fluoro-3-iodoquinoline

描述

属性

分子式 |

C9H4BrFIN |

|---|---|

分子量 |

351.94 g/mol |

IUPAC 名称 |

8-bromo-7-fluoro-3-iodoquinoline |

InChI |

InChI=1S/C9H4BrFIN/c10-8-7(11)2-1-5-3-6(12)4-13-9(5)8/h1-4H |

InChI 键 |

ZCQDWESNYUVFON-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C2=NC=C(C=C21)I)Br)F |

产品来源 |

United States |

准备方法

Halogenation of Fluoroquinoline Precursors

Experimental Procedures and Optimization

Batch vs. Continuous Flow Synthesis

- Batch Reactions: Traditional batch synthesis involves stepwise halogenation and purification, often requiring careful temperature control and long reaction times.

- Continuous Flow: Flow chemistry enables rapid mixing, precise temperature control, and short residence times, significantly improving reaction yields and reproducibility.

For example, the magnesiation of 7-chloro-4-iodoquinoline followed by electrophilic quenching with iodine or benzaldehyde under flow conditions achieved conversions of over 90% within seconds to minutes, compared to longer batch processes.

Reaction Conditions

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Base | i-PrMgCl·LiCl (1.1–1.5 equiv) | Turbo Grignard reagent |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, dry conditions |

| Temperature | Room temperature to 0 °C | Lower temps improve selectivity |

| Residence Time (Flow) | 40–133 seconds | Longer times increase conversion |

| Electrophile | Iodine solution for iodination | Bromine or NBS for bromination |

| Mixing | T-mixer preferred over Y-mixer | Turbulent mixing improves yield |

Characterization and Purity

- NMR Spectroscopy: ^1H and ^13C NMR confirm regioselective substitution patterns.

- Mass Spectrometry: High-resolution MS confirms molecular weight (351.94 g/mol for C9H4BrFIN).

- Purification: Flash chromatography using hexane/ethyl acetate mixtures is standard.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

8-Bromo-7-fluoro-3-iodoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Cross-Coupling: Palladium or nickel catalysts are commonly used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or fluoro derivatives, while cross-coupling reactions can produce various biaryl compounds .

科学研究应用

8-Bromo-7-fluoro-3-iodoquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials, such as liquid crystals and dyes

作用机制

The mechanism of action of 8-Bromo-7-fluoro-3-iodoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological system being studied .

相似化合物的比较

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of halogens significantly influence reactivity and applications:

- 8-Bromo-3-fluoroquinoline (C₉H₅BrFN, MW 226.05) Lacks iodine at position 3 and fluorine at position 7. The bromine and fluorine at positions 8 and 3 create a polarized electronic environment, favoring nucleophilic aromatic substitution. This compound is commonly used as a synthetic intermediate .

- 8-Bromo-7-fluoro-2-methoxyquinoline (C₁₀H₇BrFNO, MW 256.07) Methoxy at position 2 introduces electron-donating effects, increasing solubility and altering regioselectivity in reactions.

- 8-Bromo-7-hydroxyquinoline (BHQ, C₉H₆BrNO, MW 224.06) The hydroxyl group at position 7 enables photoremovable protecting group applications via a solvent-assisted Sₙ1 mechanism under two-photon excitation (740 nm). Replacing -OH with -F (electron-withdrawing) in the target compound could destabilize carbocation intermediates, reducing photolysis efficiency .

- 8-(Bromomethyl)-7-chloro-2,4-bis(difluoromethyl)quinoline (C₁₁H₈BrClF₄N) Bromomethyl and difluoromethyl groups enhance lipophilicity, making it suitable for crop protection. The target compound’s iodine may reduce environmental compatibility compared to fluorine-rich analogs .

Physicochemical Properties

| Compound | Molecular Weight | Key Halogens | Solubility/Stability |

|---|---|---|---|

| 8-Bromo-7-fluoro-3-iodoquinoline | 351.94 | Br (8), F (7), I (3) | Low solubility (high MW); iodine may increase stability in radical reactions |

| 8-Bromo-3-fluoroquinoline | 226.05 | Br (8), F (3) | Moderate solubility in polar aprotic solvents |

| BHQ | 224.06 | Br (8), OH (7) | High aqueous solubility; photolabile |

| 8-Bromo-7-fluoro-2-methoxyquinoline | 256.07 | Br (8), F (7), OCH₃ (2) | Enhanced solubility due to methoxy |

Research Findings and Discussion

- Photochemical Potential: Unlike BHQ, the target compound’s fluorine and iodine substituents may shift absorption spectra, requiring UV/Vis studies to assess two-photon excitation suitability .

- Synthetic Utility: The iodine atom in this compound could serve as a site for Suzuki-Miyaura cross-coupling, a feature absent in bromo/fluoro-only analogs .

常见问题

Q. What are the optimal synthetic routes for 8-Bromo-7-fluoro-3-iodoquinoline, and how do reaction conditions influence halogen substitution patterns?

Answer: Synthesis of polyhalogenated quinolines like this compound often involves sequential halogenation or cross-coupling reactions. For example, bromine and iodine can be introduced via electrophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) under inert conditions. Fluorination may require specialized reagents like DAST (diethylaminosulfur trifluoride) or halogen-exchange reactions. Key parameters include temperature (e.g., −78°C for fluorination to avoid side reactions) and stoichiometric ratios of halogens to prevent over-substitution. Characterization via / NMR and mass spectrometry is critical to confirm regioselectivity .

Q. How can researchers ensure purity and stability of this compound during storage and experimental use?

Answer: Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization. Stability tests under varying pH, temperature, and light exposure are essential. For example, halogenated quinolines degrade under prolonged UV light; thus, storage in amber vials at −20°C in anhydrous solvents (e.g., DMF or DMSO) is recommended. Purity validation via HPLC (C18 columns, acetonitrile/water mobile phase) and differential scanning calorimetry (DSC) ensures batch consistency. Contamination risks (e.g., dehalogenation byproducts) require routine LC-MS monitoring .

Advanced Research Questions

Q. How does the electronic interplay between bromine, fluorine, and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

Answer: The electron-withdrawing nature of fluorine and iodine alters the quinoline ring’s electron density, impacting catalytic cycles in cross-coupling. For instance, iodine at the 3-position activates the ring for palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination), while bromine at the 8-position may sterically hinder certain reactions. DFT calculations can model substituent effects on transition states, and Hammett constants () help quantify electronic contributions. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying catalysts like Pd(PPh)) is critical .

Q. What mechanistic insights explain the photochemical behavior of this compound in photoremovable protecting group (PRPG) applications?

Answer: Analogous to 8-Bromo-7-hydroxyquinoline (BHQ), this compound may undergo solvent-assisted photoheterolysis (S1 mechanism) under UV/IR irradiation, releasing bioactive molecules. Time-resolved infrared (TRIR) spectroscopy and -labeling experiments can track intermediates like quinone methides. Two-photon excitation (740 nm) studies assess tissue-penetration efficiency for physiological applications. Fluorescence quenching assays (e.g., Stern-Volmer plots) quantify interactions with biomolecules .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., 13C^{13}\text{C}13C NMR shifts) for this compound derivatives?

Answer: Discrepancies often arise from solvent effects, tautomerism, or paramagnetic impurities. Strategies include:

- Comparative analysis: Use standardized solvents (CDCl vs. DMSO-d) and internal references (TMS).

- Computational validation: Compare experimental shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis sets).

- X-ray crystallography: Resolve ambiguities by determining solid-state structures .

Methodological Frameworks

Q. How can the PICO framework guide hypothesis-driven studies on this compound’s bioactivity?

Answer:

- Population (P): Target biomolecules (e.g., kinases, GPCRs).

- Intervention (I): Dose-response studies with this compound.

- Comparison (C): Benchmark against known inhibitors (e.g., staurosporine for kinases).

- Outcome (O): IC values, selectivity indices (SPR or ITC binding assays).

This structure ensures alignment between synthetic goals and biological endpoints .

Q. What are the ethical and practical considerations (FINER criteria) for in vivo studies using this compound?

Answer:

- Feasibility: Scale-up synthesis to >95% purity (validated by HPLC).

- Novelty: Investigate understudied halogen synergy in drug design.

- Ethical: Adhere to OECD guidelines for acute toxicity testing (LD in rodent models).

- Relevance: Target diseases with unmet needs (e.g., antibiotic-resistant infections) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。